molecular formula C19H16F2N2O2S B11345228 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345228
M. Wt: 374.4 g/mol
InChI Key: PEJRZRLZTVOSKF-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a difluoromethylsulfanyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Difluoromethylsulfanyl Group:

    Coupling Reactions: The final step involves coupling the oxazole ring with the substituted phenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the difluoromethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide
  • N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Uniqueness

Compared to these similar compounds, N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups. The presence of both the difluoromethylsulfanyl group and the oxazole ring provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16F2N2O2S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16F2N2O2S/c1-11-3-4-13(9-12(11)2)17-10-16(23-25-17)18(24)22-14-5-7-15(8-6-14)26-19(20)21/h3-10,19H,1-2H3,(H,22,24)

InChI Key

PEJRZRLZTVOSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F)C

Origin of Product

United States

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